Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-
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Overview
Description
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- is a synthetic organic compound that belongs to the class of substituted ureas These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- typically involves the reaction of 3,4-dichloroaniline with phenyl isocyanate, followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological responses. The molecular targets and pathways involved can vary widely, necessitating detailed studies to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
Urea, N’-(3,4-dichlorophenyl)-N-methyl-N-phenyl-: Similar structure but with a methyl group instead of a hydroxyethyl group.
Urea, N’-(3,4-dichlorophenyl)-N-ethyl-N-phenyl-: Similar structure but with an ethyl group instead of a hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl- imparts unique chemical properties, such as increased polarity and potential for hydrogen bonding. These characteristics can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
61293-77-4 |
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Molecular Formula |
C15H14Cl2N2O2 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-phenylurea |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-13-7-6-11(10-14(13)17)18-15(21)19(8-9-20)12-4-2-1-3-5-12/h1-7,10,20H,8-9H2,(H,18,21) |
InChI Key |
FWXMGCOSQSWZPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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